1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol
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Overview
Description
1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL is a complex organic compound with a unique structure that combines a benzodiazole core with a butanol side chain
Preparation Methods
The synthesis of 1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Attachment of the Butanol Side Chain: The butanol side chain is introduced through a nucleophilic substitution reaction, where the benzodiazole core reacts with a butyl halide in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the butanol side chain, using reagents like sodium hydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The methoxy group and the benzodiazole core play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation, thereby disrupting its function.
Comparison with Similar Compounds
1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL can be compared with similar compounds, such as:
1-[4-(3-Methoxyphenoxy)butyl]piperidine: This compound has a similar methoxyphenoxybutyl side chain but differs in the core structure, which is a piperidine instead of a benzodiazole.
1-[4-(2-Methoxyphenoxy)butyl]piperazine: Another similar compound with a piperazine core, differing in the position of the methoxy group on the phenoxy ring.
The uniqueness of 1-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL lies in its benzodiazole core, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H28N2O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[1-[4-(4-methoxyphenoxy)butyl]benzimidazol-2-yl]butan-1-ol |
InChI |
InChI=1S/C22H28N2O3/c1-3-8-21(25)22-23-19-9-4-5-10-20(19)24(22)15-6-7-16-27-18-13-11-17(26-2)12-14-18/h4-5,9-14,21,25H,3,6-8,15-16H2,1-2H3 |
InChI Key |
NSTNAPRQHWVYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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